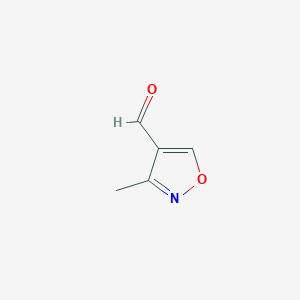

3-methyl-1,2-oxazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-5(2-7)3-8-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZWEMLWGDLZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064458-79-2 | |

| Record name | 3-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 1,2 Oxazole 4 Carbaldehyde and Its Core Scaffold

Classical and Conventional Approaches to the 1,2-Oxazole Ring System

The synthesis of the 1,2-oxazole (isoxazole) ring is a well-established area of heterocyclic chemistry. The most common and classical methods involve the reaction of a three-carbon component with hydroxylamine (B1172632) or the cycloisomerization of suitable precursors. It is important to distinguish these methods from several other named reactions that are specific to the synthesis of the isomeric 1,3-oxazole ring.

A foundational and widely utilized method for the synthesis of isoxazoles involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydroxylamine. youtube.commisuratau.edu.ly This reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole (B147169) ring. youtube.com For the synthesis of a 3-methyl substituted isoxazole, a substrate such as ethyl acetoacetate (B1235776) is a suitable starting material. The reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base can lead to the formation of 3-methylisoxazol-5(4H)-one, which can then be further functionalized. nih.govorientjchem.org

Another powerful and more contemporary approach is the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgresearchgate.netias.ac.inorganic-chemistry.orgthieme-connect.com This reaction is often catalyzed by transition metals, with gold(III) chloride being a particularly effective catalyst. organic-chemistry.orgthieme-connect.com The process allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions by choosing the appropriate substituents on the starting acetylenic oxime. organic-chemistry.orgresearchgate.netorganic-chemistry.org

It is crucial to note that several classical named reactions in oxazole (B20620) synthesis, such as the Bredereck, Robinson-Gabriel, Fischer, Erlenmeyer-Plochl, and Davidson syntheses, are established methods for the preparation of 1,3-oxazoles and are not typically applied for the synthesis of the 1,2-oxazole (isoxazole) ring system. wikipedia.orgsynarchive.comresearchgate.netresearchgate.net Similarly, the Van Leusen oxazole synthesis utilizing TosMIC is a route to 1,3-oxazoles. organic-chemistry.org

Cycloisomerization Reactions

Cycloisomerization reactions provide a modern and efficient pathway to substituted isoxazoles. A key example is the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgias.ac.inthieme-connect.com This method offers high yields and excellent regioselectivity under mild reaction conditions, avoiding the harsh reagents sometimes required in more classical approaches. organic-chemistry.org The reaction mechanism is believed to involve the activation of the alkyne's triple bond by the gold catalyst, which facilitates the nucleophilic attack of the oxime nitrogen, leading to the cyclized product. organic-chemistry.org

| Cycloisomerization of α,β-Acetylenic Oximes | |

| Reactants | α,β-Acetylenic oxime |

| Reagents/Catalysts | AuCl₃, CuCl |

| General Conditions | Mild, often at room temperature in a solvent like dichloromethane. organic-chemistry.org |

| Products | Substituted isoxazoles |

| Advantages | High yields, excellent regioselectivity, mild conditions, good functional group tolerance. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

Bredereck and Robinson-Gabriel Syntheses

The Bredereck and Robinson-Gabriel syntheses are cornerstone methods in the field of 1,3-oxazole chemistry. The Bredereck reaction typically involves the reaction of α-haloketones with amides to produce 2,4-disubstituted or 2,4,5-trisubstituted 1,3-oxazoles. The Robinson-Gabriel synthesis is the intramolecular cyclization and dehydration of a 2-acylamino-ketone, usually in the presence of an acid catalyst like sulfuric acid or phosphorus pentoxide, to yield a 1,3-oxazole. wikipedia.orgsynarchive.comresearchgate.net These methods are not used for the synthesis of the 1,2-oxazole ring system.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. organic-chemistry.org This reaction is a dehydration process that leads to the formation of 2,5-disubstituted 1,3-oxazoles. organic-chemistry.org The reactants are typically aromatic, and the reaction is carried out in an anhydrous solvent such as dry ether. organic-chemistry.org This method is specific to 1,3-oxazole formation.

| Fischer Oxazole Synthesis | |

| Reactants | Cyanohydrin, Aldehyde |

| Reagents/Catalysts | Anhydrous Hydrochloric Acid (HCl) |

| General Conditions | Anhydrous ether |

| Products | 2,5-Disubstituted 1,3-oxazoles |

| Reference | organic-chemistry.org |

Erlenmeyer-Plochl Reaction

The Erlenmeyer-Plochl reaction is a classical method for the synthesis of azlactones (oxazol-5(4H)-ones), which are important intermediates that can be converted to various compounds, including 1,3-oxazoles. The reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). researchgate.netchemistrysteps.com While central to the synthesis of the oxazolone (B7731731) core, this reaction is a gateway to 1,3-oxazoles and their derivatives, not 1,2-oxazoles.

Davidson Reaction

The Davidson reaction is another method for the synthesis of the 1,3-oxazole ring. It involves the cyclization of O-acylacyloins in the presence of ammonium (B1175870) acetate and acetic acid. This method provides a route to substituted 1,3-oxazoles.

Van Leusen Oxazole Synthesis utilizing TosMIC

The Van Leusen oxazole synthesis is a versatile and widely used method for preparing 1,3-oxazoles. organic-chemistry.orgthieme-connect.comwikipedia.org It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds via the formation of an intermediate oxazoline (B21484), which then eliminates the tolyl-sulfinic acid to yield the aromatic 1,3-oxazole ring. organic-chemistry.org This reaction is highly effective for synthesizing 5-substituted 1,3-oxazoles and can be adapted for 4,5-disubstituted products. organic-chemistry.org It is not a method for preparing 1,2-oxazoles.

| Van Leusen Oxazole Synthesis | |

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Reagents/Catalysts | Base (e.g., K₂CO₃) |

| General Conditions | Refluxing methanol (B129727) or other suitable solvents. organic-chemistry.org |

| Products | Substituted 1,3-oxazoles |

| Reference | organic-chemistry.orgthieme-connect.comwikipedia.org |

Organocatalytic and Metal-Free Synthetic Routes

To circumvent the cost and potential toxicity associated with transition metals, significant research has focused on developing organocatalytic and metal-free routes to the oxazole scaffold. rsc.org These methods offer alternative synthetic pathways that are often milder and more environmentally benign. rsc.orgrsc.org

One prominent metal-free approach involves an organocatalytic cascade reaction that forms C-N and C-O bonds through dual sp³ C-H activation. rsc.orgnih.gov This process allows for the synthesis of oxazole derivatives in air under mild conditions. rsc.orgnih.gov Iodine-mediated reactions are also a cornerstone of metal-free oxazole synthesis. organic-chemistry.org For instance, an iodine-catalyzed tandem oxidative cyclization using common aromatic aldehydes provides an efficient route to 2,5-disubstituted oxazoles with excellent functional group compatibility. organic-chemistry.org

Another strategy is the decarboxylative cyclization of α-amino acids with 2-bromoacetophenones, which proceeds smoothly under metal-free conditions to yield various polysubstituted oxazoles. researchgate.net Furthermore, visible-light photocatalysis has been employed for the synthesis of substituted oxazoles from α-bromo ketones and benzylamines at room temperature, highlighting a sustainable approach that avoids both transition metals and harsh oxidants. organic-chemistry.org

| Method | Catalyst/Reagent | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Cascade C-N/C-O Formation | Organocatalyst | Ketones, amides (via dual sp³ C-H activation) | Metal-free, proceeds in air under mild conditions. | rsc.orgnih.gov |

| Tandem Oxidative Cyclization | Iodine | Aromatic aldehydes, amines | Metal-free, excellent functional group compatibility. | organic-chemistry.org |

| Decarboxylative Cyclization | None (Metal-free) | α-Amino acids, 2-bromoacetophenones | Simple, mild, metal-free conditions. | researchgate.net |

| Visible-Light Photocatalysis | [Ru(bpy)₃]Cl₂ or Eosin (B541160) Y | α-Bromoketones, amines | Sustainable, avoids transition metals and peroxides. | rsc.orgorganic-chemistry.org |

| C-O Bond Cleavage/Cyclization | None (Metal-free) | 2-oxo-2-phenylethyl acetate, amines | Novel strategy expanding substrate scope to alkyl amines. | rsc.org |

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry, which aim to reduce waste and utilize less hazardous substances, are increasingly being applied to the synthesis of oxazole derivatives. ijpsonline.comijpsonline.com These approaches focus on improving energy efficiency, using safer solvents, and employing recyclable catalysts to create more sustainable synthetic processes. ijpsonline.commdpi.comresearchgate.net

Microwave-assisted synthesis is a key green technique that often accelerates reaction rates, reduces reaction times, and increases product yields compared to conventional heating methods. ijpsonline.comijpsonline.com This technology has been successfully applied to various oxazole syntheses, including copper-catalyzed cascade reactions. nih.gov Ultrasound-mediated synthesis is another energy-efficient method that enhances reaction rates through the energetic effects of acoustic cavitation. ijpsonline.commdpi.com

The use of environmentally benign solvents, such as water or bio-derived alcohols, is another important aspect of green oxazole synthesis. jsynthchem.comnih.gov For example, an efficient nickel-catalyzed Suzuki-Miyaura coupling has been developed in tert-amyl alcohol, a greener alternative to many traditional organic solvents. nih.gov Additionally, electrochemical synthesis represents a modern, sustainable approach, as seen in a phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids to form oxazoles, which avoids transition metals and toxic oxidants. rsc.org

| Approach | Method/Technique | Key Advantages | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction time, increased yields, lower energy consumption. | ijpsonline.comnih.gov |

| Alternative Energy | Ultrasound-mediated synthesis | Enhanced reaction rates, eco-friendly process. | ijpsonline.commdpi.com |

| Safer Solvents | Reactions in water or green alcohols (e.g., tert-amyl alcohol) | Reduces use of hazardous organic solvents. | jsynthchem.comnih.gov |

| Catalysis | Use of recyclable catalysts (e.g., magnetic nanoparticles) | Minimizes waste and catalyst loss. | jsynthchem.com |

| Electrosynthesis | Electrochemical phosphine-mediated cycloaddition | Avoids transition metals and toxic oxidants, sustainable. | rsc.org |

An exploration of modern synthetic strategies reveals a variety of sophisticated methodologies for constructing the 3-methyl-1,2-oxazole-4-carbaldehyde framework and its fundamental isoxazole core. These approaches range from energy-efficient microwave-assisted reactions and environmentally conscious aqueous-phase conditions to advanced photocatalytic and oxidative cyclization techniques.

3

1 Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced product purity. nih.gov This technology provides precise control over reaction conditions and allows for rapid heating, which can be particularly beneficial in the construction of heterocyclic scaffolds like isoxazoles. nih.govnih.gov

The synthesis of substituted isoxazoles can be achieved via 1,3-dipolar cycloaddition reactions, a process that is often amenable to microwave irradiation. rsc.org For instance, the reaction between an alkyne and a nitrile oxide, the latter often generated in situ from an oxime and an oxidant, is a fundamental route to the isoxazole ring. rsc.org Microwave heating can expedite this cycloaddition, leading to the desired products in significantly shorter timeframes compared to conventional heating methods. nih.gov Research on related heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, has demonstrated that microwave-assisted synthesis can be accomplished in minutes with remarkable yields. nih.govnih.gov This efficiency highlights the potential of microwave technology for the rapid and scalable production of isoxazole-based compounds.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles

| Heterocycle | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole (B32235) Derivative | Microwave | 33–90 seconds | 82% | nih.gov |

| 1,2,4-Triazole Derivative | Conventional | Several hours | Lower | nih.gov |

| 1,3,4-Oxadiazole (B1194373) Derivative | Microwave | 3 minutes | High | nih.gov |

2 Aqueous Phase Reaction Conditions

The use of water as a solvent in organic synthesis is a key objective of green chemistry, aiming to reduce reliance on volatile and often toxic organic solvents. For the synthesis of the isoxazole scaffold, environmentally benign methods have been developed that utilize aqueous reaction media. rsc.org

A notable example involves the use of Oxone (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) as an efficient and water-soluble oxidizing agent. rsc.org This approach allows for the synthesis of isoxazoles in water, leveraging Oxone's stability, low toxicity, and ease of handling. rsc.org The reaction typically proceeds via the in situ formation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne to form the 3,4-disubstituted isoxazole ring. The ability to perform this transformation in an aqueous phase represents a significant step towards more sustainable chemical manufacturing processes. rsc.org

3 Visible-Light-Mediated Photocatalytic Cyclizations

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling the construction of complex molecules under mild conditions. nih.govrsc.org This strategy has been successfully applied to the synthesis of oxazole derivatives, including those functionalized with aldehyde groups. researchgate.net These reactions often utilize an organophotoredox catalyst, such as eosin Y, or a ruthenium/iridium complex, which becomes activated upon absorbing visible light. nih.govresearchgate.net

The activated photocatalyst can initiate a single-electron transfer (SET) process, generating radical intermediates from suitable precursors like N-propargylamides or acylhydrazides. researchgate.netresearchgate.net These radicals can then undergo intramolecular cyclization to form the heterocyclic ring. researchgate.net A key advantage of this method is the use of air or oxygen as a sustainable terminal oxidant, avoiding the need for stoichiometric amounts of harsh chemical oxidants. rsc.orgresearchgate.netresearchgate.net This approach has been used to synthesize 2-substituted oxazole-5-carbaldehydes and could be adapted for the synthesis of the isomeric 1,2-oxazole core. researchgate.net The reactions proceed at room temperature under irradiation from simple light sources like blue LEDs, demonstrating excellent functional group tolerance. researchgate.netnih.gov

Table 2: Examples of Visible-Light-Mediated Heterocycle Synthesis

| Product Scaffold | Precursors | Catalyst System | Oxidant | Conditions | Reference |

|---|---|---|---|---|---|

| 2,5-Disubstituted 1,3,4-Oxadiazoles | Aldehydes, Acylhydrazides | Eosin Y | Air | Visible Light, rt | researchgate.net |

| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Aldehydes | 4CzIPN | Oxygen | Visible Light | rsc.org |

| 2-Substituted Oxazole-5-carbaldehydes | N-propargylamides | Diphenyl Diselenide / Selectfluor | Air (terminal) | Visible Light | researchgate.net |

4 Oxidative Cyclization Pathways

Oxidative cyclization represents a direct and atom-economical approach to heterocycle synthesis, where the formation of the ring is accompanied by an oxidation step.

1 Oxidation of Oxazolines to Oxazoles

The oxidation of a pre-formed oxazoline ring is a well-established method for the synthesis of the isomeric 1,3-oxazole scaffold. capes.gov.br Oxazolines, which are cyclic imino ethers, can be readily prepared from the cyclization of 2-amino alcohols with carboxylic acids or their derivatives. wikipedia.org The subsequent dehydrogenation (oxidation) of the oxazoline furnishes the aromatic oxazole ring.

Several reagents can effect this transformation. A common method involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or with light. capes.gov.br Alternatively, the Kharasch-Sosnovsky reaction, which employs a copper catalyst (Cu(I)/Cu(II)) and a peroxide, provides an efficient route to oxazoles from oxazolines. capes.gov.br While this pathway leads to the 1,3-oxazole isomer, it exemplifies a crucial strategy in heterocyclic chemistry where a saturated or partially saturated ring is aromatized in a final oxidative step.

2 Oxidative Annulation Reactions

Oxidative annulation reactions construct heterocyclic rings by forming multiple bonds, often C-O and C-N bonds, in a single operational step under oxidative conditions. These methods are highly efficient for building the oxazole core. rsc.org

One such strategy involves the oxidative annulation of N-propargyl amides. researchgate.net For instance, a dual gold/iron catalytic system in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can convert N-propargyl amides into 2-substituted oxazole-5-carbaldehydes. researchgate.net Another approach is the PIDA (phenyliodine diacetate) mediated oxidative annulation of aryl methyl ketones with ammonium acetate (as the nitrogen source) and DMSO (as the one-carbon synthon) to yield 5-substituted oxazoles. rsc.org This reaction is metal-free and demonstrates good functional group tolerance. rsc.org Similarly, direct annulation of hydrazides with methyl ketones can lead to 1,3,4-oxadiazoles through an oxidative C-C bond cleavage and cyclization process. nih.gov

3 Metal-Free Oxidative C-O Bond-Forming Reactions

Developing synthetic methods that avoid transition metals is a significant goal for sustainable chemistry. For oxazole synthesis, several metal-free oxidative cyclization strategies have been reported that rely on reagents like molecular iodine or hypervalent iodine compounds. researchgate.netnih.gov

A novel strategy for synthesizing substituted 1,3-oxazoles involves the iodine-promoted reaction of 2-oxo-2-phenylethyl acetate with primary amines. nih.govresearchgate.net This one-pot reaction achieves C-O bond cleavage of the acetate, followed by C-N and C-O bond formation to construct the oxazole ring, with iodine acting as the sole oxidant. nih.gov The reaction proceeds smoothly in ethyl acetate with potassium carbonate as the base. nih.govresearchgate.net This methodology tolerates a wide array of functional groups on both the amine and the ketone precursor. researchgate.net Similarly, the oxidative cyclization of acylhydrazones, formed from aldehydes and hydrazides, into 1,3,4-oxadiazoles can be achieved using molecular iodine and potassium carbonate, providing a practical and scalable metal-free route to these heterocycles. researchgate.net

Table 3: Metal-Free Synthesis of Substituted Oxazoles

| Starting Materials | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-oxo-2-phenylethyl acetate, Benzylamine | I₂, K₂CO₃ | Ethyl Acetate | 80 °C | 92% | nih.gov |

| 2-oxo-2-phenylethyl acetate, 2-naphthylmethylamine | I₂, K₂CO₃ | Ethyl Acetate | 80 °C | 85% | researchgate.net |

| 2-oxo-2-phenylethyl acetate, Thiophen-2-ylmethanamine | I₂, K₂CO₃ | Ethyl Acetate | 80 °C | 78% | researchgate.net |

Targeted Synthesis of the Carbaldehyde Moiety at C-4

The introduction of a carbaldehyde group onto the C-4 position of the 1,2-oxazole ring is a critical transformation that imparts significant synthetic utility to the scaffold. This section details the primary methodologies developed to achieve this specific functionalization.

Directed Functionalization of Pre-formed Oxazole Rings

Functionalizing a pre-formed 3-methyl-1,2-oxazole ring is a direct and common strategy. This approach relies on the inherent reactivity of the oxazole ring, which can be manipulated to install a formyl group at the desired C-4 position. Two principal methods dominate this area: directed metalation followed by formylation, and electrophilic formylation via the Vilsmeier-Haack reaction.

Directed Metalation-Formylation:

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. tcichemicals.comalfa-chemistry.com In the context of 3-methyl-1,2-oxazole, the C-4 proton is acidic and can be selectively removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide. The heteroatoms within the oxazole ring help to direct the base to the adjacent C-4 position, facilitating deprotonation. The resulting C-4 lithiated intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to generate the target aldehyde after aqueous workup. youtube.comchemicalbook.com

This two-step sequence offers a reliable route to the C-4 carbaldehyde, leveraging the well-established principles of directed metalation. tcichemicals.comresearchgate.net The choice of base and reaction conditions is crucial to avoid competitive metalation at the C-5 position or the 3-methyl group. organic-chemistry.org

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction provides an alternative pathway for the direct formylation of electron-rich heterocyclic systems. orgsyn.orgwikipedia.orgwikipedia.org The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The 3-methyl-1,2-oxazole ring is sufficiently activated to undergo electrophilic substitution at the C-4 position. The Vilsmeier reagent attacks the ring to form an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the this compound. wikipedia.org This method avoids the use of highly reactive organometallic intermediates required for DoM.

| Method | Starting Material | Key Reagents | Intermediate | Product | General Conditions |

|---|---|---|---|---|---|

| Directed Metalation-Formylation | 3-Methyl-1,2-oxazole | 1. Strong Base (e.g., n-BuLi, LDA) 2. DMF | 4-Lithio-3-methyl-1,2-oxazole | This compound | Anhydrous solvent (e.g., THF, ether), low temperature (-78 °C), followed by aqueous workup. |

| Vilsmeier-Haack Reaction | 3-Methyl-1,2-oxazole | DMF, POCl₃ | Iminium salt adduct | This compound | Reaction at 0 °C to elevated temperatures, followed by aqueous hydrolysis. |

Selective Oxidation Strategies

An alternative to direct functionalization is the synthesis of a 3-methyl-1,2-oxazole derivative bearing a C-4 substituent that can be selectively oxidized to an aldehyde. This two-step approach involves first constructing the substituted oxazole core, followed by an oxidation reaction. Common precursors for this strategy are the corresponding 4-methyl or 4-hydroxymethyl derivatives.

Oxidation of a C-4 Methyl Group:

The target carbaldehyde can be prepared by the oxidation of 3,4-dimethyl-1,2-oxazole. The methyl group at the C-4 position is activated by the adjacent heterocyclic ring, making it susceptible to oxidation. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes, a transformation known as the Riley oxidation. chemicalbook.comiu.eduadichemistry.com The reaction is typically performed by heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane or ethanol. nih.govresearchgate.net

Oxidation of a C-4 Hydroxymethyl Group:

A widely used and often milder approach involves the oxidation of a primary alcohol precursor, (3-methyl-1,2-oxazol-4-yl)methanol. This precursor can be synthesized through various routes, including the reduction of the corresponding C-4 carboxylic acid ester. The subsequent oxidation of the primary alcohol to the aldehyde requires mild and selective reagents to prevent over-oxidation to the carboxylic acid. Several methods are highly effective for this transformation:

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild, high-yielding, and selective method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgwikipedia.orgorganic-chemistry.org It is known for its tolerance of sensitive functional groups. orgsyn.orgyoutube.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (TEA). tcichemicals.comorganic-chemistry.orgwikipedia.org The Swern oxidation is renowned for its mild conditions (typically -78 °C) and broad functional group compatibility. alfa-chemistry.comyoutube.com

| Precursor | Oxidation Method | Key Reagents | General Conditions |

|---|---|---|---|

| 3,4-Dimethyl-1,2-oxazole | Riley Oxidation | Selenium Dioxide (SeO₂) | Heating in a solvent like dioxane or ethanol. |

| (3-Methyl-1,2-oxazol-4-yl)methanol | Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Chlorinated solvent (e.g., CH₂Cl₂), room temperature. wikipedia.org |

| Swern Oxidation | 1. DMSO, Oxalyl Chloride 2. Triethylamine (TEA) | Low temperature (-78 °C) in a chlorinated solvent. wikipedia.org |

One-Pot Methods for Aldehyde Incorporation

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. researchgate.netrsc.org For this compound, these methods typically involve the construction of the heterocyclic ring from acyclic precursors that already contain the aldehyde functionality or a group that can be converted to it in situ.

A primary strategy involves the condensation reaction between hydroxylamine and a β-dicarbonyl compound that is substituted with a formyl group at the C-2 position. researchgate.net For instance, the reaction of hydroxylamine hydrochloride with a 2-formyl-1,3-diketone, such as 3-formyl-2,4-pentanedione, can lead to the formation of the desired this compound. doubtnut.com The regioselectivity of the cyclization is a key factor in this approach.

Multicomponent reactions (MCRs) also provide an efficient route to highly substituted isoxazoles. nih.gov A one-pot reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride can yield 4-substituted isoxazol-5(4H)-one derivatives. nih.govresearchgate.net By selecting appropriate starting materials and reaction conditions, this approach can be adapted to incorporate the C-4 carbaldehyde group directly during the ring-forming process.

| Strategy | Key Precursors | Core Transformation | Notes |

|---|---|---|---|

| Cyclocondensation | 2-Formyl-1,3-diketone, Hydroxylamine | Reaction of a formylated β-dicarbonyl with hydroxylamine to form the oxazole ring. | Regiochemistry of cyclization is critical. |

| Multicomponent Reaction | Aldehyde, β-Ketoester (e.g., Ethyl Acetoacetate), Hydroxylamine | Condensation and cyclization of three components in a single pot. | Can be catalyzed by acids or bases to afford isoxazole derivatives. nih.gov |

Reactivity and Transformations of 3 Methyl 1,2 Oxazole 4 Carbaldehyde

Reactivity of the Aldehyde Functionality (–CHO) at C-4

The aldehyde group is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The rate and reversibility of this addition are influenced by the strength of the nucleophile. masterorganicchemistry.com For instance, strong nucleophiles like those in Grignard reagents lead to irreversible additions, while weaker nucleophiles result in reversible reactions. masterorganicchemistry.comyoutube.com

A common example is the formation of cyanohydrins upon reaction with cyanide ions. masterorganicchemistry.com The addition of organometallic reagents, such as Grignard reagents, results in the formation of secondary alcohols after protonation of the intermediate alkoxide. youtube.com

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Cyanide (CN⁻) | Cyanohydrin | R-CHO + HCN → R-CH(OH)CN |

| Grignard Reagent (R'MgX) | Secondary Alcohol | 1. R-CHO + R'MgX → R-CH(OMgX)R' 2. H₃O⁺ → R-CH(OH)R' |

| Hydride (H⁻ from NaBH₄ or LiAlH₄) | Primary Alcohol | 1. R-CHO + [H]⁻ → R-CH₂O⁻ 2. H₃O⁺ → R-CH₂OH |

Condensation reactions involving the aldehyde group of 3-methyl-1,2-oxazole-4-carbaldehyde are crucial for forming new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

For example, condensation with primary amines yields Schiff bases (imines). This transformation is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov Similarly, reactions with hydrazines can produce hydrazones. The Van Leusen oxazole (B20620) synthesis, a notable example, utilizes tosylmethylisocyanide (TosMIC) in a condensation reaction with aldehydes to form oxazoles. nih.gov

| Reagent | Product Type | Conditions |

|---|---|---|

| Primary Amine (R'-NH₂) | Schiff Base (Imine) | Typically requires acid or base catalysis |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | Often carried out in a buffered solution |

| Hydrazine (B178648) (NH₂NH₂) | Hydrazone | Can be used to form azines with excess aldehyde |

| Tosylmethylisocyanide (TosMIC) | 5-substituted oxazole | Base-catalyzed (e.g., K₂CO₃) nih.gov |

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reductions: The aldehyde can be reduced to the corresponding primary alcohol, (3-methyl-1,2-oxazol-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com For instance, the reduction of similar pyrazole-4-carbaldehydes to their corresponding alcohols has been achieved using LiAlH₄. umich.edu

Oxidations: Oxidation of the aldehyde group yields 3-methyl-1,2-oxazole-4-carboxylic acid. A variety of oxidizing agents can be employed for this purpose. For example, the oxidation of a similar compound, 2-phenyloxazole-4-carbaldehyde, can be achieved to form the corresponding carboxylic acid. researchgate.net Manganese dioxide (MnO₂) has been used to oxidize hydroxymethyl groups on the oxazole ring to aldehydes, indicating its potential utility in the reverse reaction as well. umich.edursc.org

The Wittig reaction is a powerful method for converting aldehydes into alkenes. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the aldehyde's carbonyl carbon. masterorganicchemistry.comyoutube.com The resulting intermediate collapses to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com This allows for the introduction of a carbon-carbon double bond at the C-4 position of the oxazole ring, providing a route to a wide array of vinyl-substituted oxazoles. The reaction is highly versatile, as the structure of the resulting alkene is determined by the structure of the ylide. youtube.com

A general scheme for the Wittig reaction is as follows: R₃P=CHR' (Ylide) + O=CH-Oxazole → R'CH=CH-Oxazole + R₃P=O masterorganicchemistry.com

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution (EAS) is influenced by the two different heteroatoms and the presence of substituents.

The 1,2-oxazole ring is generally considered an electron-deficient aromatic system, which deactivates it towards electrophilic attack compared to benzene. oxfordsciencetrove.com The presence of the nitrogen atom, which is more electronegative than carbon, withdraws electron density from the ring. quizlet.com This deactivation is a general feature of azoles. oxfordsciencetrove.com

For isoxazoles (1,2-oxazoles), electrophilic attack is generally directed to the C-4 position. However, in this compound, the C-4 position is already substituted. The directing influence of the existing substituents—the methyl group at C-3 and the aldehyde group at C-4—must be considered.

Methyl Group (at C-3): Alkyl groups are generally activating and ortho-, para-directing. In the context of the oxazole ring, this would favor substitution at the C-4 and C-5 positions.

Aldehyde Group (at C-4): The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org

Given that the C-4 position is blocked, the regioselectivity of any potential EAS reaction would be determined by the combined electronic effects of the C-3 methyl group and the C-4 carbaldehyde, as well as the inherent reactivity of the ring positions. Electrophilic substitution on the parent 1,3-oxazole ring preferentially occurs at the C-5 position, especially when an electron-donating group is present. wikipedia.orgtandfonline.com For 1,2-azoles, if the C-4 position is blocked, substitution might occur at C-5. quizlet.com The electron-withdrawing aldehyde group at C-4 would further deactivate the ring, making any EAS reaction challenging.

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -CH₃ | C-3 | Activating | Ortho, Para-directing (favors C-4, C-5) |

| -CHO | C-4 | Deactivating | Meta-directing (favors C-5 relative to C-3) |

Nucleophilic Aromatic Substitution (NAS)

The isoxazole (B147169) ring, being electron-deficient, is generally susceptible to nucleophilic attack. However, in the case of this compound, the reactivity towards nucleophilic aromatic substitution is influenced by the substituents present. The methyl group at the 3-position and the carbaldehyde group at the 4-position electronically influence the ring, and the outcome of such reactions can be complex, often leading to ring-opening rather than direct substitution.

Research into related oxazole systems has shown that 2-(halomethyl)-4,5-diphenyloxazoles can undergo substitution reactions with various nucleophiles. nih.gov For instance, the chloromethyl and more reactive bromomethyl analogues are effective scaffolds for synthetic elaboration at the 2-position. nih.gov These compounds react with nucleophiles such as amines, alkoxides, thiolates, triphenylphosphine, and cyanide ion. nih.gov Specifically, primary alkyl and aromatic amines, like ethanolamine, cyclohexylamine, and aniline, can displace the halogen to form the corresponding N-substituted (2-aminomethyl)oxazoles. nih.gov Sulfur nucleophiles, including thiocyanate (B1210189) and thiophenoxide, also readily displace the halogen to yield 2-(methylthio)cyanate and 2-(phenylthiomethyl)oxazole, respectively. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. researchgate.netthieme-connect.de This reactivity is particularly notable for the synthesis of substituted pyridines. researchgate.netthieme-connect.de The initial [4+2] cycloaddition of a dienophile to the oxazole ring forms a bicyclic adduct, which is often unstable and undergoes rearrangement to afford the final pyridine (B92270) product. researchgate.net For instance, the reaction of oxazoles with olefins can yield pyridines. researchgate.net While in some cases the primary Diels-Alder adduct can be isolated, it more commonly rearranges. researchgate.net A variation of this is the oxo-Diels-Alder reaction, where an aldehyde or ketone acts as the dienophile, leading to the formation of a dihydropyran ring. wikipedia.org

The utility of the Diels-Alder reaction of oxazoles has been demonstrated in the synthesis of complex molecules, including pyridoxine (B80251) (Vitamin B6). thieme-connect.de

Ring-Opening and Rearrangement Reactions

The isoxazole ring can undergo various ring-opening and rearrangement reactions, often triggered by heat, light, or catalysis. These transformations provide access to a diverse range of heterocyclic structures.

A significant rearrangement pathway for isoxazoles involves their isomerization to oxazoles via an intermediate azirine. This process, which can be catalyzed by various means, is a versatile method for synthesizing different heterocyclic compounds. nih.govresearchgate.net The high strain of the three-membered azirine ring makes it prone to further isomerization. nih.govresearchgate.net

Specifically, 2-carbonyl-substituted 2H-azirines are known to isomerize to either isoxazoles or oxazoles. nih.govresearchgate.net Research has shown that Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles can lead to isoxazole-4-carboxylic esters and amides. nih.govresearchgate.netacs.org Under the same conditions, 4-formyl-5-methoxyisoxazoles yield methyl oxazole-4-carboxylates. nih.govresearchgate.netacs.org By modifying the reaction conditions, it is possible to isolate the transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. nih.govresearchgate.netacs.org These azirines can then be selectively converted to isoxazoles under catalytic conditions or to oxazoles through non-catalytic thermolysis. nih.govresearchgate.netacs.org The specific reaction pathway is dependent on the substituents on the initial isoxazole core and the reaction conditions, a relationship that has been explored through DFT calculations. nih.govacs.org

The isoxazole ring can be cleaved under photolytic conditions, often leading to the formation of azirine intermediates, which can then undergo further reactions. nih.govresearchgate.net

Oxidation of the isoxazole ring system or its derivatives can also lead to various products. For instance, the oxidation of the methylthio group at the C4 position of certain 1,3-oxazoles with m-CPBA results in the formation of 4-methylsulfonyl derivatives. organic-chemistry.org In other systems, the oxidative aromatization of oxazolines to oxazoles is a common transformation, often achieved using reagents like manganese dioxide (MnO2). rsc.org

Functionalization and Derivatization Strategies

Direct Arylation and Cross-Coupling Reactions

Direct C-H arylation and cross-coupling reactions are powerful and modern synthetic methods for the functionalization of heterocyclic compounds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. beilstein-journals.orgnih.gov These reactions have been successfully applied to the oxazole series, allowing for the regioselective introduction of aryl groups. beilstein-journals.orgnih.gov

Palladium-catalyzed direct arylation has been developed for the C-2 and C-5 positions of the oxazole ring. beilstein-journals.orgnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.orgnih.gov For example, in the Pd(0)-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, the C-2 position can be targeted using specific phosphine/pivolic acid ligand pairs, while other ligands favor arylation at the C-5 position. beilstein-journals.org Aromatic solvents can also influence the selectivity of direct arylation reactions of azoles. nih.gov

In addition to direct C-H functionalization, traditional cross-coupling reactions like the Suzuki-Miyaura, Stille, and Sonogashira reactions are also employed for the derivatization of isoxazoles and oxazoles. nih.govresearchgate.netmit.edu These reactions typically involve the coupling of a halo-substituted heterocycle with an organometallic reagent. researchgate.net For instance, the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles and indazoles, has been achieved using specific palladium precatalysts. mit.edu The Stille coupling has been utilized for the synthesis of complex organic molecules containing oxazole moieties.

A novel one-pot method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed, which combines an oxazole synthesis with a subsequent Suzuki-Miyaura coupling reaction. beilstein-journals.org This approach allows for the efficient generation of molecular diversity. beilstein-journals.org

Table of Research Findings on Direct Arylation and Cross-Coupling of Oxazole Derivatives

| Reaction Type | Heterocycle | Position(s) Functionalized | Catalyst/Reagents | Key Findings & Selectivity | Reference(s) |

| Direct Arylation | Oxazole | C-2 and C-5 | Pd(0), Phosphine Ligands, PivOH, K2CO3 | C2-selectivity with P(t-Bu)3/PivOH; C5-selectivity with PCy3/PivOH. | beilstein-journals.org |

| Direct Arylation | Oxazole | C-5 | Pd(OAc)2, K2CO3, Benzoic Acid (additive) | C-5 selectivity can be achieved in aromatic solvents like anisole. | nih.gov |

| Direct Arylation | (Benzo)oxazoles | C-2 | Pd(OAc)2, NaOtBu | Arylation with aryltrimethylammonium triflates. | researchgate.net |

| Direct Arylation | 2-Furaldehyde | C-5 | PdCl2 | Regioselective arylation of the furan (B31954) ring. | acs.org |

| Suzuki-Miyaura Coupling | Unprotected N-rich heterocycles | Various | Pd precatalysts (P1 or P2) | Effective for indazoles, benzimidazoles, pyrazoles, etc. | mit.edu |

| Stille Coupling | Oxazole derivative | Various | Pd catalyst | Used in the synthesis of complex molecular structures. | nih.gov |

| One-pot Oxazole Synthesis/Suzuki-Miyaura Coupling | Oxazole | C-5 | Ni catalyst, DMT-MM | Efficient synthesis of 2,4,5-trisubstituted oxazoles. | beilstein-journals.org |

Synthesis of Fused Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for the construction of fused heterocyclic systems. This is typically achieved through condensation reactions with various binucleophilic reagents, leading to the formation of a new ring fused to the isoxazole core. Multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more reactants, are particularly effective for this purpose. beilstein-journals.org

One common strategy involves the reaction of the aldehyde with an active methylene (B1212753) compound and an amino-functionalized reagent. For instance, a Knoevenagel condensation between this compound and a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) would yield a highly electrophilic isoxazol-4-ylmethylene intermediate. organic-chemistry.org This intermediate can then undergo an intramolecular or intermolecular cyclization.

While direct examples starting from this compound are specific, the reactivity of the closely related 5-amino-3-methylisoxazole (B44965) in MCRs to form fused systems like isoxazolo[5,4-b]pyridines is well-documented. researchgate.netfrontiersin.org By analogy, a plausible pathway to a fused pyridine ring would involve the reaction of this compound with a β-enaminone or a similar precursor. The reaction would proceed via an initial condensation or Michael addition involving the aldehyde, followed by cyclodehydration to furnish the fused bicyclic system. The specific outcome can often be controlled by the choice of reactants, catalysts, and reaction conditions. nih.gov

A representative transformation is the synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives. This can be envisioned through a multi-step, one-pot process as detailed in the table below.

Table 1: Proposed Synthesis of a Fused Isoxazolo[5,4-b]pyridine

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Fused Product |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate (B1235776) | Ammonium (B1175870) acetate (B1210297) | Reflux, Ethanol (Hantzsch-type reaction) | Ethyl 2,5-dimethylisoxazolo[5,4-b]pyridine-6-carboxylate |

| This compound | Malononitrile | Cyclohexanone | Piperidine, Reflux (Gewald-type reaction) | 2-Amino-3-cyano-4-methyl-5,6,7,8-tetrahydroisoxazolo[5,4-b]quinoline |

Preparation of Amino Acid-like Building Blocks

Unnatural amino acids are critical components in medicinal chemistry and peptide science, offering a way to create novel structures with enhanced stability and biological activity. The 3-methyl-1,2-oxazole scaffold can be incorporated into amino acid-like structures, serving as a bioisostere for other aromatic or heterocyclic systems.

A primary route to these building blocks involves the modification of the aldehyde group at the C4 position into a carboxylic acid or an amino group. For example, oxidation of the aldehyde in this compound would yield 3-methyl-1,2-oxazole-4-carboxylic acid. This carboxylic acid derivative is a key intermediate. Further synthetic manipulations can introduce an amino group to create a β-amino acid, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, a bifunctional derivative that can be incorporated into peptide chains. mdpi.com

Alternatively, isoxazole-containing amino acids can be synthesized through cyclization reactions where the isoxazole ring is formed from acyclic precursors already containing the protected amino and carboxyl functionalities. nih.gov Research has demonstrated the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from β-enamino ketoesters and hydroxylamine hydrochloride. nih.gov These methods provide access to a variety of non-proteinogenic amino acids bearing the isoxazole moiety, which are valuable for constructing peptidomimetics and other bioactive molecules. researchgate.net

Table 2: Synthetic Approaches to Isoxazole-Based Amino Acid Building Blocks

| Starting Material | Key Transformation | Product Type | Reference |

|---|---|---|---|

| β-enamino ketoesters | Cycloaddition with hydroxylamine | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | nih.gov |

| Ethyl cyanoacetate (B8463686) & Triethyl orthoacetate | Three-step synthesis including cyclization with hydroxylamine | 5-Amino-3-methyl-isoxazole-4-carboxylic acid (a β-amino acid) | mdpi.com |

| This compound | Oxidation, followed by Curtius or Hofmann rearrangement | 4-amino-3-methyl-1,2-oxazole | Hypothetical |

Derivatization to Oxazolone (B7731731) Moieties

A significant transformation of this compound is its conversion into oxazolone derivatives. Oxazolones, also known as azlactones, are important heterocyclic intermediates used in the synthesis of amino acids, peptides, and other biologically active compounds. modernscientificpress.com The most prominent method for this conversion is the Erlenmeyer-Plöchl reaction. wikipedia.orgjocpr.com

This reaction involves the condensation of an aldehyde with an N-acylglycine, such as hippuric acid (N-benzoylglycine), in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base catalyst, typically sodium acetate. modernscientificpress.comwikipedia.org The reaction proceeds through the initial formation of the 2-substituted-5(4H)-oxazolone from the N-acylglycine, which then acts as the active methylene component. This oxazolone undergoes a Perkin-type condensation with the aldehyde (in this case, this compound) to yield a 4-isoxazolylmethylene-2-substituted-oxazol-5(4H)-one.

These resulting oxazolone derivatives are themselves versatile intermediates. The exocyclic double bond is highly reactive towards nucleophiles, and the ring can be opened by various reagents (e.g., hydrolysis, alcoholysis, aminolysis) to afford α,β-unsaturated α-acylamino acids, esters, or amides. Subsequent reduction of the double bond provides access to novel isoxazole-containing α-amino acids. wikipedia.org

Table 3: Examples of Erlenmeyer-Plöchl Reaction with this compound

| Aldehyde | N-Acylglycine | Conditions | Product |

|---|---|---|---|

| This compound | Hippuric acid (R=Phenyl) | Acetic anhydride, Sodium acetate, Heat | 4-((3-methyl-1,2-oxazol-4-yl)methylene)-2-phenyl-1,3-oxazol-5(4H)-one |

| This compound | N-Acetylglycine (R=Methyl) | Acetic anhydride, Sodium acetate, Heat | 2-methyl-4-((3-methyl-1,2-oxazol-4-yl)methylene)-1,3-oxazol-5(4H)-one |

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at a late step in the synthesis of a complex molecule, such as a drug candidate. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch. The aldehyde group of this compound is exceptionally well-suited for LSF strategies.

One of the most widely used LSF reactions involving an aldehyde is reductive amination. This reaction allows for the covalent attachment of the 3-methyl-1,2-oxazole moiety to a primary or secondary amine present on a complex molecular scaffold. The reaction proceeds by forming a Schiff base (imine) intermediate between the aldehyde and the amine, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to form a stable carbon-nitrogen bond.

This method enables the efficient incorporation of the isoxazole ring, a valuable pharmacophore known for its role as a bioisosteric replacement for other functional groups and its presence in numerous bioactive compounds, onto a core structure. The mild conditions required for reductive amination typically tolerate a wide range of other functional groups, making it an ideal choice for modifying sensitive and highly functionalized molecules in the final steps of a synthetic sequence.

Table 4: Representative Late-Stage Functionalization via Reductive Amination

| Complex Molecule (R-NH₂) | Reagent | Reducing Agent | Key Transformation |

|---|---|---|---|

| Drug candidate with a primary amine | This compound | Sodium triacetoxyborohydride (STAB) | Formation of a secondary amine linkage, attaching the isoxazole moiety. |

| Peptide or peptidomimetic with a free N-terminus | This compound | Sodium cyanoborohydride (NaBH₃CN) | N-terminal modification with the 3-methyl-1,2-oxazol-4-ylmethyl group. |

Applications of 3 Methyl 1,2 Oxazole 4 Carbaldehyde As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

A notable application is the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. These compounds are generated through a one-pot cyclocondensation reaction involving an aldehyde (such as 3-methyl-1,2-oxazole-4-carbaldehyde, though more commonly, other aromatic aldehydes are used with precursors that form the isoxazole (B147169) ring in situ), a β-ketoester like ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. tandfonline.comresearchgate.net Various catalytic systems, including agro-waste-based catalysts and sonochemical methods, have been developed to promote this transformation under environmentally benign conditions. tandfonline.com The resulting isoxazol-5(4H)-one derivatives are themselves important scaffolds for further chemical modification.

The reactivity of the aldehyde group allows for a range of transformations beyond MCRs. Standard aldehyde chemistry, such as condensations, oxidations, and reductions, can be applied to introduce new functional groups and build molecular complexity, making it a foundational component in a synthetic chemist's toolbox.

Table 1: Examples of Complex Molecules Derived from Isoxazole Aldehyde Precursors

| Reactants | Resulting Complex Molecule Class | Reaction Type | Significance |

|---|---|---|---|

| Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine Hydrochloride | 3-methyl-4-arylmethylene isoxazole-5(4H)-ones | One-pot Multicomponent Cyclocondensation | Provides access to a class of biologically relevant heterocyclic compounds in an efficient manner. tandfonline.com |

| This compound, Wittig Reagent | Vinyl-substituted isoxazoles | Wittig Reaction | Introduces a carbon-carbon double bond for further functionalization. |

| This compound, Amines | Schiff Bases/Imines | Condensation | Forms imine intermediates that can be reduced to amines or used in other cycloaddition reactions. |

Building Block for Heterocyclic Scaffolds

The inherent structure of this compound makes it an ideal building block for the synthesis of various fused and linked heterocyclic systems. The isoxazole ring can act as a stable scaffold onto which other rings are constructed, leveraging the reactivity of the aldehyde group.

Research has demonstrated its utility in synthesizing fused pyrazole (B372694) derivatives, which are of significant interest in medicinal chemistry. For instance, the aldehyde can be a key starting material for creating pyrazolo[3,4-d]isoxazole and pyrazolo[4,3-d]oxazole systems. mdpi.comnih.gov These syntheses often involve condensation of the aldehyde with a suitable hydrazine (B178648) derivative, followed by cyclization to form the fused pyrazole ring. The specific reaction conditions and the nature of the substituents on the reactants dictate the final regiochemistry of the product, leading to either the [3,4-d] or [4,3-d] isomer. For example, studies have detailed the reactions of related pyrazolone (B3327878) oximes with various amines and iodides to form derivatives of pyrazolo[4,3-d]oxazoles. mdpi.com Similarly, the synthesis of novel isoxazoles fused with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been achieved through 1,3-dipolar cycloaddition reactions, highlighting the versatility of the isoxazole motif in constructing complex heterocyclic systems. nih.gov

The general strategy involves using the aldehyde group to react with a binucleophilic reagent, leading to the formation of a new heterocyclic ring fused to the isoxazole core. This approach provides a modular and efficient route to novel chemical entities with potential applications in drug discovery and materials science.

Table 2: Heterocyclic Scaffolds Synthesized Using Isoxazole-based Building Blocks

| Starting Material/Motif | Reagents | Synthesized Heterocyclic Scaffold | Synthetic Approach |

|---|---|---|---|

| N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one dipolarophiles | Arylnitrile oxides | Isoxazoles fused to Pyrazolo[3,4-d]pyrimidines | 1,3-Dipolar Cycloaddition nih.gov |

| 1-phenyl-3-methyl-5-pyrazolone-4-oxime | Amines, Iodides | Pyrazolo[4,3-d]oxazoles | Condensation and Cyclization mdpi.com |

| 4-Carboxaldehyde-5-chloro-3-methyl-1-phenylpyrazoline | Various reagents | Fused Pyrazole, Isoxazole, Pyrimidine, and Pyridine (B92270) derivatives | Condensation, Substitution, Elimination, Cycloaddition pharmint.net |

| 4-tributylstannyl-3-methylisoxazole | 2-iodonitrobenzene | 3-acetylindole | Palladium-catalyzed cross-coupling followed by reductive cyclization lifechemicals.com |

Utilization in Total Synthesis of Natural Products and Analogues

The oxazole (B20620) and isoxazole rings are privileged structures found in a wide array of natural products, many of which exhibit significant biological activities. nih.gov These natural products are often characterized by complex molecular architectures, making their total synthesis a considerable challenge for organic chemists. Consequently, the development of synthetic routes using versatile building blocks is of high importance.

While the isoxazole moiety is a key component of many natural products like ibotenic acid, a direct, documented total synthesis of a natural product starting specifically from this compound is not prominently featured in the reviewed literature. nih.gov Synthetic efforts in this area often employ other strategies, such as the van Leusen oxazole synthesis or cycloaddition reactions, to construct the heterocyclic core at a different stage of the synthesis. nih.gov

However, the utility of isoxazole derivatives as crucial building blocks in the synthesis of natural product analogues and complex fragments is well-established. For example, the synthesis of analogues of the natural product pimprinine (B1677892) has been achieved using 5-(3-indolyl)-oxazoles, which can be prepared from the corresponding aldehydes. nih.gov These synthetic analogues are crucial for structure-activity relationship (SAR) studies, helping to identify the key pharmacophoric features required for biological activity. The strategic use of pre-functionalized building blocks like this compound allows for the rapid generation of a library of analogues, which is a cornerstone of modern medicinal chemistry. The synthesis of such analogues often involves coupling the isoxazole building block with other complex fragments to assemble the final target molecule.

Table 3: Examples of Natural Products and Analogues Containing the Isoxazole/Oxazole Scaffold

| Compound | Scaffold Type | Significance/Synthetic Approach |

|---|---|---|

| Pimprinine Analogues | Oxazole | Synthesized using 5-(3-indolyl)-oxazoles derived from corresponding aldehydes; important for antifungal activity studies. nih.gov |

| (+)-Ileabethoxazole | Oxazole | A marine natural product whose total synthesis has been accomplished, though not directly from this compound. researchgate.net |

| Ibotenic Acid | Isoxazole | A naturally occurring neurotoxin from fungi, highlighting the presence of the isoxazole ring in natural products. nih.gov |

Role in the Development of DNA-Encoded Chemical Libraries

DNA-Encoded Libraries (DELs) have emerged as a powerful technology for the discovery of new small-molecule ligands for biological targets. This technology relies on the synthesis of vast libraries of compounds, each covalently attached to a unique DNA tag that encodes its chemical structure. The success of DEL technology is highly dependent on the availability of robust and DNA-compatible chemical reactions.

Aldehydes are particularly valuable functional groups in the construction of DELs due to their versatile reactivity under conditions that preserve the integrity of the DNA tag. An "aldehyde explosion" strategy has been described for the solid-phase synthesis of DELs, where an immobilized aldehyde is converted into a wide variety of different functional groups and heterocyclic systems. researchgate.net For example, an immobilized aldehyde on a resin can be reacted with reagents like toluenesulfonylmethyl isocyanide (TosMIC) to form an oxazole ring, a transformation that has been shown to be compatible with DNA encoding. researchgate.net

Given this context, this compound represents a highly promising building block for DEL synthesis. Its aldehyde group can participate in a multitude of DNA-compatible reactions, allowing for the generation of diverse molecular structures. Furthermore, the isoxazole core itself is a desirable scaffold in drug discovery. Unnatural heteroarene amino acids, including 1,2-oxazole derivatives, have been successfully used as building blocks to prepare synthetic DNA-encoded compound libraries. The combination of a reactive aldehyde handle and a medicinally relevant heterocyclic core makes this compound an attractive component for diversifying the chemical space of future DNA-encoded libraries.

Table 4: Relevance of Aldehyde and Isoxazole Moieties in DEL Synthesis

| Feature | Role in DEL Synthesis | Example Reaction/Application | Reference |

|---|---|---|---|

| Aldehyde Group | Versatile chemical handle for diversification ("Aldehyde Explosion"). | On-resin conversion to oxazoles using TosMIC. | researchgate.net |

| Isoxazole Scaffold | Acts as a privileged heterocyclic core in medicinal chemistry. | Incorporation of 1,2-oxazole amino acid derivatives into libraries. | |

| DNA-Compatibility | Reactions must proceed under conditions that do not damage the DNA tag. | Solid-phase synthesis on TentaGel resin with subsequent PCR amplification. | researchgate.net |

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. However, a thorough review of scientific literature and chemical databases did not yield specific, publicly available experimental NMR data for 3-methyl-1,2-oxazole-4-carbaldehyde. The following sections outline the types of analyses that are standard in the characterization of such compounds.

¹H NMR Spectroscopic Analysis

Detailed experimental ¹H NMR data for this compound is not available in the reviewed literature. This analysis would typically identify the chemical environment of all protons in the molecule, showing characteristic signals for the aldehyde proton (CHO), the oxazole (B20620) ring proton (H-5), and the methyl group protons (CH₃).

¹³C NMR Spectroscopic Analysis

Specific experimental ¹³C NMR data for this compound could not be located in the searched scientific databases. This technique is used to identify all unique carbon atoms in the compound, including the carbonyl carbon of the aldehyde, the carbons of the oxazole ring (C-3, C-4, C-5), and the methyl carbon.

¹⁵N NMR Spectroscopic Analysis

Experimental ¹⁵N NMR data for this compound is not present in the available literature. This specialized NMR technique would provide insight into the electronic environment of the nitrogen atom within the 1,2-oxazole ring, which is valuable for confirming the heterocyclic structure.

2D NMR Techniques (e.g., HMBC, ADEQUATE)

While 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and ADEQUATE are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure, specific experimental data for this compound were not found in published sources. These techniques would be instrumental in correlating the aldehyde proton to the C-4 carbon and the methyl protons to the C-3 carbon of the oxazole ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which is used to determine its elemental formula. For this compound, the molecular formula is established as C₅H₅NO₂. nih.gov The theoretical monoisotopic mass calculated from this formula can be compared to an experimental value to confirm the compound's identity with a high degree of confidence. nih.govuni.lu

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅NO₂ | nih.gov |

| Monoisotopic Mass (Da) | 111.032028402 | nih.govuni.lu |

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as FT-IR and Raman spectroscopy are instrumental in identifying functional groups and confirming the molecular skeleton of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds. While a definitive, published spectrum for this exact compound is not available in the reviewed literature, the expected characteristic absorption peaks can be inferred from analyses of structurally related compounds, including other aldehydes and heterocyclic systems like oxadiazoles (B1248032) and triazoles. researchgate.netajchem-a.com

The key vibrational modes anticipated for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations from the oxazole ring are typically observed in the 3100–3000 cm⁻¹ region. ajchem-a.com Aliphatic C-H stretching from the methyl group would also be present.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the aldehydic carbonyl (C=O) group is one of the most prominent features, expected to appear in the region of 1710-1680 cm⁻¹. The exact position is influenced by the electronic effects of the oxazole ring.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the aromatic C=C bond are expected to produce bands in the 1615–1480 cm⁻¹ range. ajchem-a.com These peaks are often mixed due to the conjugated nature of the ring system.

C-O Stretching: The C-O stretching vibrations of the ether linkage within the oxazole ring typically appear in the fingerprint region, around 1250-1150 cm⁻¹. ajchem-a.com

Aldehyde C-H Bending: The characteristic bending vibration of the aldehyde C-H bond may also be visible.

The following table summarizes the expected FT-IR absorption bands and their assignments based on data from analogous structures.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aldehyde C=O | 1710 - 1680 | Stretching |

| Ring C=N / C=C | 1615 - 1480 | Stretching |

| Ring C-O-C | 1250 - 1150 | Stretching |

| Methyl C-H | ~2960 / ~2870 | Asymmetric/Symmetric Stretching |

This table is predictive and based on characteristic frequencies for the specified functional groups.

Electronic Spectroscopy

Electronic spectroscopy utilizes ultraviolet and visible light to probe the electronic structure of molecules, providing information on conjugation and the energy of electronic transitions.

UV-Visible spectroscopy of this compound is expected to reveal electronic transitions characteristic of its conjugated system, which includes the oxazole ring and the carbonyl group of the carbaldehyde substituent. The spectrum would likely be dominated by two main types of transitions:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and are expected to result in strong absorption bands.

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen heteroatoms) to a π* antibonding orbital. These bands are typically weaker in intensity compared to π → π* transitions.

While specific experimental λmax values for this compound are not detailed in the available literature, studies on related heterocyclic compounds confirm these general absorption features. rsc.orgnih.gov The solvent environment can influence the position of these absorption maxima due to differential stabilization of the ground and excited states.

The potential for this compound to exhibit fluorescence is rooted in its heterocyclic structure. Many heterocyclic compounds, such as those containing triazole or benzothiadiazole moieties, are known to be fluorescent and are investigated for applications as molecular probes and sensors. rsc.orgnih.govnih.gov Fluorescence arises from the emission of a photon as the molecule relaxes from an excited electronic state back to the ground state.

Key photophysical properties that would be characterized in a full study include:

Emission Spectrum: The range of wavelengths at which the compound emits light upon excitation.

Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process.

Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum.

However, specific experimental data on the fluorescence emission, quantum yield, or other photophysical properties of this compound are not available in the reviewed literature. Such characterization would be necessary to determine its utility as a fluorophore.

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking.

Chiral Analytical Methods (e.g., HPLC) for Stereochemical Analysis

The stereochemistry of molecules is a critical aspect of chemical research, particularly in the fields of medicinal chemistry and materials science, as enantiomers of a chiral compound can exhibit significantly different biological activities and physical properties. While this compound itself is not chiral, its derivatives, which may be synthesized from it, can possess stereogenic centers. The enantioselective analysis of such chiral derivatives is crucial for understanding their properties and for quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for the separation and analysis of enantiomers.

Detailed research into the chiral separation of analogous heterocyclic compounds, such as isoxazolines and other azole derivatives, provides a strong framework for developing methods applicable to chiral derivatives of this compound. The success of a chiral separation by HPLC is highly dependent on the choice of the chiral stationary phase, the mobile phase composition, and the temperature.

Research Findings:

Studies on the enantioseparation of various isoxazoline (B3343090) racemates have demonstrated the effectiveness of perphenylcarbamate cyclodextrin-based CSPs. nih.gov The functionalities on the phenylcarbamate moiety of the cyclodextrin (B1172386) have been shown to greatly influence the chiral recognition and separation capabilities of the CSP. nih.gov For instance, a per(3-chloro-4-methylphenylcarbamate) cyclodextrin clicked CSP has shown excellent resolution for certain isoxazoline derivatives. nih.gov

Furthermore, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for the chiral resolution of a broad range of compounds, including many heterocyclic structures. mdpi.comsemmelweis.hunih.gov Columns like Lux Cellulose-1, Lux Cellulose-3, Chiralpak IC, and Chiralpak AD have been successfully employed for the baseline separation of etoxazole (B1671765) enantiomers, a complex oxazole derivative, under both normal-phase and reversed-phase conditions. mdpi.com The choice between normal-phase (using nonpolar eluents like hexane/isopropanol) and reversed-phase (using polar eluents like methanol (B129727)/water or acetonitrile/water) HPLC can significantly impact the separation efficiency. mdpi.commdpi.com

In a study on the enantioseparation of new chiral azole compounds, including oxazole derivatives, a derivatized maltodextrin-based CSP (MaltoShell) was found to be highly effective, separating ten out of twelve new chiral azole compounds. researchgate.net This highlights the importance of screening a variety of CSPs to find the optimal conditions for a specific analyte. The structural features of the oxazole derivatives, such as the presence of electron-withdrawing groups, were observed to influence the retention and resolution factors, providing insights into the chiral recognition mechanisms. researchgate.net

The temperature of the column is another critical parameter that can affect chiral separations. Generally, lower temperatures lead to better resolution, although they may also result in longer retention times and broader peaks. mdpi.com Therefore, optimizing the temperature is a key aspect of method development.

While specific chiral HPLC methods for derivatives of this compound are not extensively documented in the public literature, the established methodologies for structurally related compounds provide a clear and detailed roadmap for their stereochemical analysis. The general approach would involve screening a selection of polysaccharide and cyclodextrin-based chiral stationary phases under various mobile phase conditions (normal-phase, reversed-phase, and polar organic modes) to achieve baseline separation of the enantiomers.

Hypothetical Chiral HPLC Separation Data for a Chiral Derivative of this compound:

The following tables present hypothetical data for the chiral separation of a notional chiral derivative, "Compound X," to illustrate the typical parameters and results obtained in such analyses.

Table 1: Screening of Chiral Stationary Phases for the Enantioseparation of Compound X

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |

|---|---|---|---|---|

| Chiralpak AD-H | Hexane/Isopropanol (90:10) | 1.0 | 25 | 1.85 |

| Chiralpak IC | Hexane/Ethanol (85:15) | 0.8 | 25 | 2.10 |

| Lux Cellulose-1 | Methanol/Water (80:20) | 1.0 | 30 | 1.20 |

Table 2: Optimization of Mobile Phase Composition on MaltoShell CSP for Compound X

| Mobile Phase (Heptane/Ethanol, v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

|---|---|---|---|---|---|

| 90:10 | 1.0 | 25 | 8.5 | 9.8 | 2.15 |

| 85:15 | 1.0 | 25 | 7.2 | 8.1 | 2.38 |

| 80:20 | 1.0 | 25 | 6.1 | 6.8 | 2.55 |

These tables illustrate the systematic approach taken in developing a chiral HPLC method, involving the screening of different columns and the fine-tuning of the mobile phase to achieve optimal separation of the enantiomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations